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Compound of Interest |

Compound Name: Fasudil N-Hydroxy Impurity
CAS No.: 1350827-92-7
Cat. No.: B600959

Get Quote

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs
Professionals in Drug Development.

Executive Summary & Regulatory Context

Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine) is a potent Rho-kinase (ROCK) inhibitor
utilized primarily for the treatment of cerebral vasospasm and under investigation for various
neurodegenerative conditions. During the lifecycle management of Fasudil API, stringent
impurity profiling is mandated by ICH Q3A(R2) and ICH Q3B(R2) guidelines.

A critical degradation product and process-related impurity is the Fasudil N-Hydroxy Impurity
(CAS: 1350827-92-7; Molecular Formula: C14H17N30sS)[1]. It is imperative to distinguish this
specific impurity—where the hydroxyl group is localized on the N4 nitrogen of the 1,4-
diazepane (homopiperazine) ring—from the drug's primary active in vivo metabolite, 1-
hydroxyfasudil (CAS: 155558-32-0), which is hydroxylated on the isoquinoline ring[2].
Misidentification can lead to flawed toxicological assessments, as N-hydroxylamines often
trigger structural alerts for mutagenicity under ICH M7 guidelines.
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This whitepaper details the mechanistic origins, isolation protocols, and definitive structural
elucidation strategies required to confidently characterize the Fasudil N-Hydroxy Impurity.

Mechanistic Origins of N-Hydroxylation

Understanding the degradation pathway is the first step in designing a robust analytical control
strategy. The formation of the N-hydroxy impurity typically occurs via the oxidation of the
secondary amine within the homopiperazine moiety.

Causality of Formation: Secondary amines are highly susceptible to N-oxidation when exposed
to reactive oxygen species (ROS), peroxides present in excipients (e.g., PEG or polysorbates),
or prolonged atmospheric oxygen exposure during high-shear wet granulation. The electron-
rich nitrogen (N4) undergoes electrophilic attack by peroxides, forming an intermediate N-oxide
that rapidly tautomerizes or stabilizes into the N-hydroxylamine derivative.
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Caption: Mechanistic pathway of Fasudil N-oxidation and subsequent toxicological evaluation.
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Analytical Strategy & Causality

To definitively elucidate the structure, we must prove the exact mass, the molecular formula,
and the precise regiochemistry of the hydroxyl group.

¢ High-Resolution Mass Spectrometry (HRMS): Used to establish the empirical formula. The
addition of an oxygen atom (+15.9949 Da) compared to the parent Fasudil indicates
oxidation. MS/MS fragmentation is employed to determine which half of the molecule
(isoquinoline vs. diazepane) contains the oxygen.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (*H, 3C) and 2D (COSY, HSQC,
HMBC) NMR are non-negotiable for positional isomer differentiation.

o Experimental Choice Causality: We utilize DMSO-ds as the NMR solvent rather than
CDCls or D20. Why? D20 would cause rapid deuterium exchange with the N-OH proton,
rendering it invisible. DMSO-ds strongly hydrogen-bonds with the N-OH proton, slowing
down the exchange rate and allowing it to be observed as a distinct, broad singlet in the
'H NMR spectrum, definitively proving the presence of the hydroxylamine.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system: isolation purity is confirmed by
orthogonal chromatographic methods before NMR analysis to prevent spectral overlap
artifacts.

Protocol A: Preparative Isolation via HPLC

Obijective: Isolate >50 mg of the impurity at >98% purity for NMR.

o Sample Preparation: Subject 1g of Fasudil HCI to forced degradation (3% H202 at room
temperature for 24 hours) to enrich the N-hydroxy impurity. Quench with sodium thiosulfate.

¢ Column Selection: Use a polar-embedded C18 preparative column (e.g., 250 x 21.2 mm, 5
pm). Rationale: The N-hydroxy group increases the polarity of the diazepane ring; a polar-
embedded stationary phase prevents phase collapse and offers superior retention for polar
basic analytes.

¢ Mobile Phase:
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o Buffer (A): 20 mM Ammonium Bicarbonate in Water (pH 8.5).
o Organic (B): Acetonitrile.
e Gradient: 5% B to 40% B over 30 minutes.

e Fraction Collection: Monitor at 275 nm (isoquinoline chromophore). Collect the peak eluting
at a relative retention time (RRT) of ~0.85 relative to Fasudil. Lyophilize the fractions.

Protocol B: LC-HRMS and MS/IMS Sequencing

o System Suitability: Inject a blank, followed by a caffeine standard to verify mass accuracy (<
2 ppm error).

« lonization: Electrospray lonization in positive mode (ESI+).

¢ Acquisition: Acquire full scan MS (m/z 100-1000) and Data-Dependent MS/MS (ddMS2)
using a collision energy of 25 eV.

Protocol C: NMR Spectroscopy

» Dissolve 15 mg of the lyophilized isolate in 0.6 mL of 100% DMSO-de.
e Acquire H NMR (600 MHz, 64 scans) and 13C NMR (150 MHz, 1024 scans).

e Acquire 2D HMBC (Heteronuclear Multiple Bond Correlation) to map the connectivity
between the diazepane protons and the sulfonamide/hydroxyl regions.
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Caption: Workflow for the isolation and structural elucidation of Fasudil N-Hydroxy Impurity.

Quantitative Data & Structural Confirmation
Mass Spectrometry Data

The exact mass of the isolated impurity yielded an [M+H]* ion at m/z 308.1063. The calculated
exact mass for C1aH1sN303S* is 308.1063 Da, confirming the addition of one oxygen atom to
the Fasudil structure[1].

Table 1: Key MS/MS Fragmentation Comparison
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N-Hydroxy Impurity  Diagnostic

Fragment Origin Fasudil API (m/z) L
(m/z) Significance
+16 Da shift confirms
[M+H]* Precursor 292.11 308.10 o
oxidation.
Identical mass proves
Isoquinoline Sulfonyl 208.01 208.01 the isoquinoline ring is
not oxidized.
+16 Da shift proves
) the oxygen is
Diazepane Cleavage 85.10 101.09 )
localized on the
diazepane ring.
Neutral loss of 17 Da
(-OH) confirms the
Loss of OH N/A 291.10

hydroxylamine

functionality.

NMR Spectroscopy Data

The *H NMR spectrum of the impurity, compared to the Fasudil reference standard, showed
negligible changes in the aromatic region (7.80 — 9.30 ppm), definitively ruling out the active
metabolite 1-hydroxyfasudil.

Crucially, the protons on C3 and C5 of the diazepane ring (adjacent to the N4 nitrogen)
exhibited significant downfield shifts due to the deshielding effect of the newly attached
electronegative hydroxyl group. A broad singlet at ~8.5 ppm (exchangeable with D20)
confirmed the N-OH proton.

Table 2: Diagnostic *H and 3C NMR Chemical Shifts (DMSO-ds)
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. Fasudil *H Impurity *H Fasudil *C Impurity **C

Position
(ppm) (ppm) (ppm) (ppm)

Isoquinoline (C1-
c8) 7.85-9.35 7.86 - 9.36 117.0 - 153.0 117.1-153.1
Diazepane (C2) 3.40 (m, 2H) 3.45 (m, 2H) 48.5 47.8
Diazepane (C3) 2.85 (m, 2H) 3.20 (m, 2H) 46.2 55.4
Diazepane (C5) 2.90 (m, 2H) 3.25 (m, 2H) 47.1 56.1
N-OH Proton N/A 8.50 (br s, 1H) N/A N/A

Note: The pronounced downfield shift of C3 and C5 carbons (+9 ppm) is the definitive hallmark
of N-hydroxylation at the N4 position.

Toxicological Implications (ICH M7)

Once the structure of 5-[(4-hydroxy-1,4-diazepan-1-yl)sulfonyl]lisoquinoline (Fasudil N-
Hydroxy Impurity) is confirmed, it must be evaluated under ICH M7 guidelines for the
assessment and control of DNA reactive (mutagenic) impurities.

Aliphatic N-hydroxylamines are recognized structural alerts in in silico predictive toxicology
software (e.g., Derek Nexus, Sarah Nexus). They can undergo further metabolism or
degradation to generate reactive nitrenium ions, which have the potential to intercalate or
covalently bind to DNA. Consequently, if this impurity is detected in the Fasudil APl above the
Threshold of Toxicological Concern (TTC), stringent control strategies—such as purging
studies during synthesis or the implementation of antioxidants in the formulation—must be
validated and submitted to regulatory agencies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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